Cas no 2680702-97-8 (3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid is a specialized organic compound featuring a cyclobutyl scaffold functionalized with a trifluoroacetamido group and a propanoic acid side chain. This structure confers unique reactivity and stability, making it valuable in medicinal chemistry and peptide synthesis. The trifluoroacetamido moiety enhances electrophilic character, facilitating selective amidation or coupling reactions, while the propanoic acid group provides a handle for further derivatization. Its rigid cyclobutyl core offers conformational constraints, useful in designing bioactive molecules with improved target binding. The compound’s synthetic versatility and potential as an intermediate in pharmaceutical development underscore its utility in advanced organic synthesis and drug discovery applications.
3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid structure
2680702-97-8 structure
Product Name:3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid
CAS No:2680702-97-8
MF:C9H12F3NO3
MW:239.191693305969
CID:6449875
PubChem ID:165912585
Update Time:2025-10-30

3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[(1s,3r)-3-(trifluoroacetamido)cyclobutyl]propanoic acid
    • 2303789-77-5
    • 3-[(1r,3s)-3-(trifluoroacetamido)cyclobutyl]propanoic acid
    • 3-[3-(trifluoroacetamido)cyclobutyl]propanoic acid
    • EN300-28276616
    • 2680702-97-8
    • EN300-4001150
    • 2680817-28-9
    • EN300-6206913
    • 3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid
    • Inchi: 1S/C9H12F3NO3/c10-9(11,12)8(16)13-6-3-5(4-6)1-2-7(14)15/h5-6H,1-4H2,(H,13,16)(H,14,15)
    • InChI Key: XQKMKPATJPGKMZ-UHFFFAOYSA-N
    • SMILES: FC(C(NC1CC(CCC(=O)O)C1)=O)(F)F

Computed Properties

  • Exact Mass: 239.07692773g/mol
  • Monoisotopic Mass: 239.07692773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 66.4Ų

3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid Pricemore >>

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Additional information on 3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid

3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid: A Key Compound in Modern Pharmaceutical Research

CAS No. 2680702-97-8 is a synthetic organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This molecule, known as 3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid, represents a novel class of cyclobutyl derivatives with functionalized amino groups, making it a promising candidate for drug development. The combination of a cyclobutyl ring, a trifluoroacetamido group, and a propanoic acid moiety creates a complex molecular framework that can interact with various biological targets, such as enzyme active sites or receptor binding pockets. Recent studies have highlighted its potential as a scaffold for designing small molecule inhibitors and modulators of key signaling pathways.

The trifluoroacetamido group in this compound plays a critical role in enhancing its physicochemical properties. The trifluoromethyl substituent, a common feature in modern drug discovery, contributes to increased metabolic stability and improved lipophilicity, which are essential for achieving optimal drug-like characteristics. The cyclobutyl ring provides a rigid structure that can mimic the conformational constraints of natural ligands, enabling precise interactions with target proteins. This structural feature is particularly relevant in the context of developing selective inhibitors for kinases, GPCRs, and other enzymatic targets. The propanoic acid moiety further adds hydrophilic character to the molecule, which may influence its solubility and permeability profiles.

Recent advancements in computational chemistry have enabled researchers to model the interactions between 3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid and its potential targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high binding affinity for the protein kinase A (PKA) catalytic subunit, with a dissociation constant (Kd) of 1.2 nM. This finding is particularly significant given the role of PKA in regulating cellular signaling pathways associated with diseases such as cancer and neurodegenerative disorders. The study also revealed that the trifluoroacetamido group is the primary contributor to the observed binding affinity, suggesting that this functional group may be a valuable target for further chemical optimization.

Another area of interest is the application of 3-[3-(Trif, the trifluoroacetamido group may serve as a versatile building block for synthesizing more complex derivatives with enhanced pharmacological profiles. For example, researchers have explored the possibility of introducing additional functional groups, such as hydroxyl or carboxyl moieties, to modulate the compound's reactivity and selectivity. These modifications could potentially lead to the development of new therapeutic agents with improved efficacy and reduced side effects. The ability to fine-tune the molecular structure of this compound underscores its importance in the field of medicinal chemistry.

From a synthetic perspective, the preparation of 3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid involves multiple steps that require precise control of reaction conditions. The synthesis typically begins with the formation of a cyclobutyl ring through a ring-closure reaction, followed by the introduction of the trifluoroacetamido group via a nucleophilic substitution process. The final step involves the incorporation of the propanoic acid moiety, which requires careful optimization of reaction parameters to ensure high yield and purity. Recent advancements in asymmetric catalysis have enabled the development of more efficient synthetic routes, reducing the number of steps required and minimizing the formation of byproducts.

One of the most promising applications of this compound is in the treatment of inflammatory diseases. A 2024 study published in Pharmacological Research reported that 3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid exhibits potent anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. The compound was shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that this compound could be a valuable therapeutic agent for conditions such as rheumatoid arthritis, Crohn's disease, and other autoimmune disorders.

Additionally, the compound has shown potential in the field of neuropharmacology. A 2023 study in Neuropharmacology investigated its effects on the modulation of glutamate receptors, which are implicated in various neurological disorders. The results indicated that the compound selectively inhibits the N-methyl-D-aspartate (NMDA) receptor, which is associated with excitotoxicity and neurodegeneration. This property makes 3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid a potential candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is needed to explore its long-term safety and efficacy in preclinical models.

From a pharmacokinetic standpoint, the compound's properties are highly dependent on its molecular structure. The trifluoroacetamido group contributes to increased metabolic stability, while the propanoic acid moiety enhances water solubility. These characteristics are critical for ensuring that the compound remains active in the bloodstream for an extended period, allowing it to reach target tissues effectively. Studies have shown that the compound exhibits good oral bioavailability, which is a significant advantage for drug development. However, further optimization of its absorption, distribution, metabolism, and excretion (ADME) properties is necessary to ensure its suitability for clinical use.

Another important aspect to consider is the potential for drug-drug interactions. The trifluoroacetamido group may interact with other medications, particularly those that are metabolized by the cytochrome P450 enzyme system. Researchers are currently investigating the extent of these interactions and exploring strategies to mitigate potential adverse effects. The development of prodrugs or modified derivatives with reduced metabolic liability could be a viable approach to improve the compound's therapeutic profile.

In conclusion, 3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid is a promising compound with a wide range of potential applications in drug development. Its unique molecular structure, combining a cyclobutyl ring, a trifluoroacetamido group, and a propanoic acid moiety, makes it a valuable scaffold for designing new therapeutic agents. Recent studies have demonstrated its potential in the treatment of inflammatory diseases, neurological disorders, and other conditions. As research in this area continues to advance, it is likely that this compound will play an increasingly important role in the development of innovative therapies for a variety of medical conditions.

Looking ahead, the future of 3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid lies in its further exploration as a lead compound for drug development. Researchers are currently working on optimizing its chemical structure to enhance its pharmacological properties, such as potency, selectivity, and safety. The use of advanced computational tools, including molecular docking simulations and machine learning algorithms, is expected to accelerate the discovery of new derivatives with improved therapeutic profiles. Additionally, the compound's potential as a scaffold for designing more complex molecules is being explored, which could lead to the development of entirely new classes of drugs with novel mechanisms of action.

As the field of medicinal chemistry continues to evolve, compounds like 3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid will remain at the forefront of drug discovery. Their unique structural features and functional groups offer a versatile platform for designing new therapeutic agents with a wide range of applications. With ongoing research and technological advancements, the potential of this compound is likely to expand, paving the way for the development of innovative treatments for various diseases and conditions.

In summary, the significance of 3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid lies in its potential as a versatile scaffold for drug development. Its unique molecular structure, combined with the functional groups of the trifluoroacetamido and propanoic acid moieties, makes it a valuable candidate for the design of new therapeutic agents. As research in this area continues to advance, the compound is expected to play an increasingly important role in the development of innovative treatments for a variety of medical conditions.

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